(2-pyrrolidin-1-ylpyrid-4-yl)methanol

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

(2‑Pyrrolidin‑1‑ylpyrid‑4‑yl)methanol is a disubstituted pyridine featuring a pyrrolidine ring at the C2 position and a hydroxymethyl group at C4. It is classified as a pyrrolidinylpyridine building block widely utilised in medicinal chemistry for the synthesis of kinase probes, GPCR ligands, and other bioactive molecules.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 906352-65-6
Cat. No. B1602865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-pyrrolidin-1-ylpyrid-4-yl)methanol
CAS906352-65-6
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=C2)CO
InChIInChI=1S/C10H14N2O/c13-8-9-3-4-11-10(7-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2
InChIKeyAGJOWKGAYXTDCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Pyrrolidin-1-ylpyrid-4-yl)methanol (CAS 906352-65-6): Core Scaffold Identity and Procurement-Relevant Classification


(2‑Pyrrolidin‑1‑ylpyrid‑4‑yl)methanol is a disubstituted pyridine featuring a pyrrolidine ring at the C2 position and a hydroxymethyl group at C4 [1]. It is classified as a pyrrolidinylpyridine building block widely utilised in medicinal chemistry for the synthesis of kinase probes, GPCR ligands, and other bioactive molecules . The compound is commercially supplied by multiple vendors (e.g., Thermo Fisher/Maybridge, Santa Cruz Biotechnology, AKSci, Parchem) at purities of 95–98% .

Why Generic Substitution of (2-Pyrrolidin-1-ylpyrid-4-yl)methanol Fails: Regiochemical and Functional-Group Specificity


Simple pyrrolidinylpyridine analogs cannot be interchanged with (2‑pyrrolidin‑1‑ylpyrid‑4‑yl)methanol because both the position of the pyrrolidine substituent and the nature of the C4 functional group dictate the compound’s physicochemical profile and synthetic utility. Moving the pyrrolidine from C2 to C4 or C6, or replacing the hydroxymethyl with a methylamine, alters key properties such as lipophilicity (LogP), hydrogen‑bond donor/acceptor counts, and the reactivity of the functional handle used for downstream conjugation [1]. These differences directly impact solubility, membrane permeability, and the efficiency of subsequent chemical transformations, making the exact regioisomer essential for reproducible research and development workflows .

(2-Pyrrolidin-1-ylpyrid-4-yl)methanol: Quantified Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: C2-Pyrrolidine/C4-Hydroxymethyl vs. C4-Pyrrolidine/C2-Hydroxymethyl

The target compound places the pyrrolidine ring at the pyridine C2 position and the hydroxymethyl at C4, whereas the regioisomer [4-(pyrrolidin-1-yl)pyridin-2-yl]methanol (CAS 1250671-34-1) reverses this substitution pattern. Although both share the molecular formula C10H14N2O and identical molecular weight (178.23 g/mol), the regioisomeric switch alters the spatial orientation of the hydrogen-bond donor/acceptor functionalities and the electronics of the pyridine ring, which can lead to differential recognition by biological targets and divergent reactivity in cross-coupling reactions . No head-to-head biological data are publicly available; differentiation is therefore supported by class-level inference from pyrrolidinylpyridine structure–activity relationships [1].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

Functional-Group Differentiation: Hydroxymethyl vs. Aminomethyl at C4

(2-Pyrrolidin-1-ylpyrid-4-yl)methanol bears a primary alcohol (–CH2OH) at C4, whereas its closest commercial analog, (2-(pyrrolidin-1-yl)pyridin-4-yl)methanamine (CAS 876316-38-0), carries a primary amine (–CH2NH2). The alcohol offers a neutral hydrogen-bond donor (HBD count = 1) and can be selectively oxidised to the aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic displacement . In contrast, the amine (HBD count = 2, plus basicity) introduces a positive charge at physiological pH, altering solubility, membrane permeability, and off-target binding potential . Computed LogP differs: ~0.9 for the alcohol [1] vs. ~0.5 for the amine . Densities also differ (1.18 g/cm³ for the alcohol vs. 1.1 g/cm³ for the amine) .

Chemical Biology Bioconjugation Prodrug Design

Lipophilicity Window: Balanced LogP for Fragment-Based Screening vs. Less Polar Analogs

The target compound exhibits a computed XLogP3 of 0.9 [1] and a JChem LogP of ~1.1 [2], placing it within the optimal lipophilicity range for fragment-based screening (typically LogP 0–3). In contrast, the simpler analog 4-(pyrrolidin-1-yl)pyridine (CAS 2456-81-7), which lacks the hydroxymethyl group, has a computed LogP of ~1.5 and reduced aqueous solubility (~3 g/L) . The addition of the hydroxymethyl group lowers LogP by approximately 0.4–0.6 units while adding a hydrogen-bond donor, improving aqueous solubility and providing a synthetic anchor point for further elaboration [2].

Fragment-Based Drug Discovery Lead-Likeness Pharmaceutical Profiling

Rotatable Bond Count and Topological Polar Surface Area: Conformational Flexibility Benchmarking

(2-Pyrrolidin-1-ylpyrid-4-yl)methanol has 2 rotatable bonds and a topological polar surface area (TPSA) of 36.36 Ų [1][2]. These values fall well within the typical oral drug-likeness criteria (≤10 rotatable bonds, TPSA <140 Ų). Compared with the amine analog (rotatable bonds = 2; TPSA ~42 Ų, estimated from primary amine contribution), the alcohol offers marginally lower polarity, which can favour passive membrane permeability. The constrained pyrrolidine ring and limited rotatable bonds reduce the entropic penalty upon target binding, a feature shared across the class but not guaranteed for all heterocyclic building blocks .

Molecular Design Oral Bioavailability Rule-of-Five Compliance

Optimal Procurement Scenarios for (2-Pyrrolidin-1-ylpyrid-4-yl)methanol in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Requiring a C2-Pyrrolidine/C4-Hydroxymethyl Pyridine Core

When a fragment-screening library requires a pyridine-based scaffold with a solubilising pyrrolidine at C2 and a derivatisable hydroxymethyl at C4, (2-pyrrolidin-1-ylpyrid-4-yl)methanol is the only commercially available regioisomer that delivers this exact substitution pattern. Its balanced LogP (~0.9–1.1) and TPSA (36.36 Ų) make it suitable for biophysical screening (NMR, SPR, X-ray) [1]. Substituting with regioisomers such as [4-(pyrrolidin-1-yl)pyridin-2-yl]methanol (CAS 1250671-34-1) or [6-(pyrrolidin-1-yl)pyridin-3-yl]methanol (CAS 690632-01-0) would alter the pharmacophore geometry and could invalidate structure-based design hypotheses.

Synthetic Elaboration via the Hydroxymethyl Handle for Targeted Covalent Inhibitor Design

The primary alcohol at C4 can be readily converted to a leaving group (e.g., mesylate, tosylate) or oxidised to the aldehyde/carboxylic acid, enabling late-stage diversification. This chemical versatility distinguishes it from the amine analog (CAS 876316-38-0), which requires protection/deprotection strategies that add synthetic steps and reduce overall yield . For teams designing targeted covalent inhibitors or PROTACs, the alcohol handle permits ester or ether linkage formation under mild conditions, facilitating rapid SAR exploration.

Medicinal Chemistry Campaigns Targeting Kinases or GPCRs with a Preference for Pyrrolidinylpyridine Scaffolds

Pyrrolidinylpyridines are privileged scaffolds in kinase and GPCR drug discovery. (2-Pyrrolidin-1-ylpyrid-4-yl)methanol provides a direct entry point for constructing focused libraries around this chemotype. Its commercial availability from Thermo Fisher/Maybridge and other reputable suppliers at 95–98% purity ensures batch-to-batch consistency for SAR studies, a critical factor when comparing activity data across compound series.

Physicochemical Property Optimisation Where the Alcohol Confers a Permeability Advantage Over the Amine

In programmes where intracellular target engagement is required, the lower TPSA (36.36 Ų) of the alcohol versus the estimated ~42 Ų of the amine analog suggests superior passive membrane permeability [2]. This property, combined with the absence of a basic amine that could be sequestered in lysosomes, makes the alcohol a preferred choice for targets located in the cytoplasm or nucleus, provided that the alcohol is not rapidly metabolised by Phase II conjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-pyrrolidin-1-ylpyrid-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.